4-Ethoxyphenoxyacetic acid
Overview
Description
“4-Ethoxyphenoxyacetic acid” is a chemical compound with the molecular formula C10H12O41. However, there is limited information available about this specific compound. It’s important to note that the information might be more readily available for similar compounds such as "4-Methoxyphenylacetic acid"2.
Synthesis Analysis
There is no specific information available on the synthesis of “4-Ethoxyphenoxyacetic acid”. However, a method for synthesizing a similar compound, p-methoxyphenylacetic acid, has been described3. This method involves the use of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid3. The reaction operation is simple, the reaction time is short, the production efficiency is high, the synthesis cost is low, and the reaction conditions are mild3.
Molecular Structure Analysis
The molecular structure of “4-Ethoxyphenoxyacetic acid” is not directly available. However, a similar compound, 4-methyl-phenoxyacetic acid, has been studied using density functional theory (DFT) method with 6–311++G(d,p) basis set4. The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules4.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “4-Ethoxyphenoxyacetic acid”. However, carboxylic acids like “4-Ethoxyphenoxyacetic acid” are known to react with all bases, both organic and inorganic5. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat5.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethoxyphenoxyacetic acid” are not directly available. However, a similar compound, 4-Methoxyphenylacetic acid, has a density of 1.2±0.1 g/cm3, a boiling point of 306.0±17.0 °C at 760 mmHg, and a melting point of 84-86 °C (lit.)2.
Scientific Research Applications
Environmental Impact and Estrogenic Activity
4-Ethoxyphenoxyacetic acid, as part of the alkylphenoxy carboxylic acids family, has been studied for its environmental impact, particularly in relation to its estrogenic activity. Research by Kuruto-Niwa et al. (2005) focused on the estrogenic activities of alkylphenols and their derivatives, including 4-t-octylphenoxyacetic acid (OP1EC), a compound structurally similar to 4-ethoxyphenoxyacetic acid. The study found that OP1EC exhibited significantly less estrogenic potency compared to its parent compound, suggesting that such derivatives might be less impactful as endocrine disruptors in the environment (Kuruto-Niwa et al., 2005).
Herbicide Use and Effects
4-Ethoxyphenoxyacetic acid is related to phenoxyacetic acid herbicides, which have been widely used in agriculture. Research from the mid-20th century, like the study by Blackman (1945), explored the effectiveness of phenoxyacetic acids such as 4-chloro-2-methyl-phenoxyacetic acid in weed eradication. These compounds were compared with other herbicides in field conditions, indicating their significance in agricultural practices (Blackman, 1945).
Biotechnological Synthesis
The potential for biotechnological applications of compounds related to 4-ethoxyphenoxyacetic acid has been demonstrated in studies like the one conducted by Zhang, Long, and Ding (2020). They engineered Escherichia coli to produce 4-ethylphenol, showcasing the feasibility of biosynthesizing similar compounds from simple sugars. This opens avenues for the industrial production of such chemicals in an environmentally friendly manner (Zhang, Long, & Ding, 2020).
Water Treatment and Environmental Safety
The treatment of water contaminated with phenoxyacetic acid herbicides, closely related to 4-ethoxyphenoxyacetic acid, has been a subject of research. A study by Ghoshdastidar and Tong (2013) on the treatment of herbicides like 2,4-D using membrane bioreactor technology underscores the importance of developing efficient methods to mitigate the environmental impact of such chemicals. This research is vital for ensuring the safety of water resources (Ghoshdastidar & Tong, 2013).
Safety And Hazards
The safety and hazards of “4-Ethoxyphenoxyacetic acid” are not directly available. However, a similar compound, 4-Methoxyphenylacetic acid, is known to severely irritate skin and eyes and may be toxic by ingestion7.
Future Directions
There is no specific information available on the future directions of “4-Ethoxyphenoxyacetic acid”. However, research on similar compounds, such as 4-chlorophenoxyacetic acid, has shown promising results in promoting growth and flavonoid biosynthesis of mulberry leaves8.
Please note that the information provided is based on the closest available compounds and may not fully represent “4-Ethoxyphenoxyacetic acid”. For more accurate information, further research and laboratory analysis would be required.
properties
IUPAC Name |
2-(4-ethoxyphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKLONIKJVUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201397 | |
Record name | 4-Ethoxyphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyphenoxyacetic acid | |
CAS RN |
5327-91-3 | |
Record name | 2-(4-Ethoxyphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5327-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxyphenoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5327-91-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethoxyphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxyphenoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHOXYPHENOXYACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYD776SC2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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